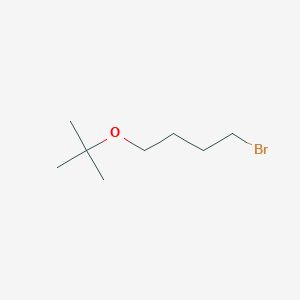
1-Bromo-4-(tert-butoxy)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(tert-butoxy)butane is an organic compound with the molecular formula C8H17BrO It is a brominated derivative of butane, featuring a 1,1-dimethylethoxy group at the fourth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(tert-butoxy)butane typically involves the bromination of butane derivatives. One common method is the reaction of 1-bromo-4-hydroxybutane with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via the formation of an intermediate, which is then converted to the desired product through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-(tert-butoxy)butane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Substitution: 1-(1,1-Dimethylethoxy)-4-hydroxybutane.
Elimination: 1-(1,1-Dimethylethoxy)-1-butene.
Oxidation: 1-(1,1-Dimethylethoxy)butan-2-one or 1-(1,1-Dimethylethoxy)butanoic acid.
Applications De Recherche Scientifique
1-Bromo-4-(tert-butoxy)butane has diverse applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Materials Science: The compound’s unique structure makes it valuable for the development of novel materials with specific properties.
Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.
Biological Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(tert-butoxy)butane involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The 1,1-dimethylethoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-ethoxybutane: Similar structure but with an ethoxy group instead of a 1,1-dimethylethoxy group.
1-Bromo-4-methoxybutane: Contains a methoxy group instead of a 1,1-dimethylethoxy group.
1-Bromo-4-fluorobutane: Features a fluorine atom instead of a 1,1-dimethylethoxy group.
Uniqueness
1-Bromo-4-(tert-butoxy)butane is unique due to the presence of the bulky 1,1-dimethylethoxy group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where selectivity and steric hindrance play crucial roles.
Propriétés
IUPAC Name |
1-bromo-4-[(2-methylpropan-2-yl)oxy]butane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17BrO/c1-8(2,3)10-7-5-4-6-9/h4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUZDZQYIUIECM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348543 |
Source


|
| Record name | butane, 1-bromo-4-(1,1-dimethylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69775-78-6 |
Source


|
| Record name | butane, 1-bromo-4-(1,1-dimethylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269839.png)

![5-[(4-Nitrophenoxy)methyl]-2-furoic acid](/img/structure/B1269843.png)
![6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269848.png)
![4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269852.png)



![4-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269865.png)
![3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde](/img/structure/B1269866.png)

